molecular formula C9H13ClN4O B13459713 3-(3-Azidopropoxy)aniline hydrochloride

3-(3-Azidopropoxy)aniline hydrochloride

Cat. No.: B13459713
M. Wt: 228.68 g/mol
InChI Key: DEQXISJHSMNTMO-UHFFFAOYSA-N
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Description

3-(3-Azidopropoxy)aniline hydrochloride is an organic compound that features an azide group attached to a propoxy chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azidopropoxy)aniline hydrochloride typically involves the following steps:

    Preparation of 3-(3-Azidopropoxy)aniline: This can be achieved by reacting 3-chloropropoxy aniline with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Formation of Hydrochloride Salt: The free base form of 3-(3-Azidopropoxy)aniline is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azidopropoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF under reflux.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.

Major Products

    Substitution: Formation of substituted anilines.

    Reduction: Formation of 3-(3-Aminopropoxy)aniline.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

3-(3-Azidopropoxy)aniline hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing azide or amine functionalities.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, especially those that require azide or amine groups for biological activity.

    Materials Science: It can be utilized in the preparation of functional materials, such as polymers and dendrimers, which have applications in drug delivery and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(3-Azidopropoxy)aniline hydrochloride depends on its chemical reactivity, particularly the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and click chemistry. The aniline moiety can also interact with various biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminopropoxy)aniline: Similar structure but with an amine group instead of an azide.

    3-(3-Chloropropoxy)aniline: Precursor in the synthesis of 3-(3-Azidopropoxy)aniline.

    4-(3-Azidopropoxy)aniline: Positional isomer with the azide group attached to the para position.

Uniqueness

3-(3-Azidopropoxy)aniline hydrochloride is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The combination of the azide and aniline functionalities makes it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

3-(3-azidopropoxy)aniline;hydrochloride

InChI

InChI=1S/C9H12N4O.ClH/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11;/h1,3-4,7H,2,5-6,10H2;1H

InChI Key

DEQXISJHSMNTMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCN=[N+]=[N-])N.Cl

Origin of Product

United States

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